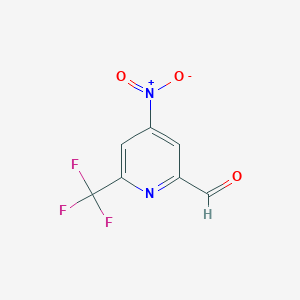

4-Nitro-6-(trifluoromethyl)picolinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1289191-29-2 |

|---|---|

Molecular Formula |

C7H3F3N2O3 |

Molecular Weight |

220.11 g/mol |

IUPAC Name |

4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H |

InChI Key |

MYEUOJCKHALQDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 6 Trifluoromethyl Picolinaldehyde and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction with Nitro and Trifluoromethyl Functionalities

Building the target molecule by first establishing the pyridine core and then introducing the required substituents is a common approach. This strategy relies on a deep understanding of the reactivity of the pyridine ring and how existing substituents influence the regioselectivity of subsequent reactions.

Regioselective Synthesis of Substituted Pyridine Rings

Achieving a specific substitution pattern on a pyridine ring, such as the 2,4,6-trisubstitution of the target compound, is a primary challenge. The inherent reactivity of pyridine favors nucleophilic substitution at the C2 and C4 positions and makes electrophilic substitution difficult. Classical methods for pyridine synthesis like the Hantzsch condensation often produce dihydropyridines that require subsequent oxidation and may not easily yield the desired substitution pattern.

Modern methods offer more precise control. For instance, palladium-catalyzed regioselective annulation of allenyl stannanes by β-iodo vinylic amides can produce 4,6-disubstituted-2-pyridones in good yields. Similarly, palladium-catalyzed aerobic oxidative denitrogenation of arylated pyridotriazoles can generate 6-aryl-2-benzoylpyridines, demonstrating a pathway to 2,6-disubstituted pyridines rsc.org. Another approach involves the development of blocking groups to direct reactions to specific sites; for example, a maleate-derived blocking group can enable controlled Minisci-type alkylation at the C4 position of the pyridine ring chemrxiv.org. These advanced strategies highlight the importance of catalyst and substrate control in achieving regioselectivity for densely functionalized pyridines.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a crucial moiety in many agrochemicals and pharmaceuticals, valued for its ability to enhance properties like metabolic stability and lipophilicity. researchgate.net Its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring. jst.go.jp Several methods exist for introducing a CF3 group onto a pyridine core. jst.go.jp

One of the most established industrial methods is a two-step process starting from a methylpyridine (picoline). The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl3) group, followed by a halogen exchange (Halex) reaction using a fluoride (B91410) source like hydrogen fluoride (HF) to yield the trifluoromethyl group. nih.gov This process can be performed in the vapor phase at high temperatures (>300°C) with transition metal-based catalysts. nih.gov

A second major strategy involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. jst.go.jpnih.gov This approach avoids harsh fluorination conditions on the heterocyclic ring itself. Since 1990, there has been a notable increase in the development of compounds featuring 6-trifluoromethyl-substituted pyridine moieties. jst.go.jpnih.gov

| Method | Description | Starting Material Example | Typical Conditions | Ref |

| Halogen Exchange | Chlorination of a methyl group followed by fluorination. | 2-Methylpyridine (B31789) (α-Picoline) | 1. Cl2 gas; 2. HF, vapor phase, >300°C, metal catalyst. | nih.gov |

| Direct Trifluoromethylation | Introduction of a CF3 radical onto the pyridine ring. | Pyridine | Trifluoromethylating agents (e.g., CF3I, Togni's reagent), often with a radical initiator (light, metal catalyst). | nih.gov |

| Building Block Approach | Cyclocondensation using a CF3-containing precursor. | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Reaction with an amine/ammonia source to form the ring. | nih.gov |

Introduction of the Nitro Group

The nitration of pyridine is notoriously difficult via standard electrophilic aromatic substitution (EAS) methods. The electronegative nitrogen atom deactivates the ring towards electrophiles, and in the strongly acidic conditions required for nitration (e.g., H2SO4/HNO3), the nitrogen atom becomes protonated, which further deactivates the ring. rsc.org

To overcome this, one effective strategy is the nitration of pyridine N-oxide. The N-oxide oxygen atom is electron-donating, which activates the ring, particularly at the C4 (para) position, towards electrophilic attack. nih.gov After successful nitration, the N-oxide can be deoxygenated to restore the pyridine. This method is crucial for synthesizing 4-nitropyridine (B72724) derivatives. For example, 2-methylpyridine can be oxidized to 2-methylpyridine N-oxide, which facilitates electrophilic substitution at the 4-position to yield 2-methyl-4-nitropyridine (B19543) N-oxide. nih.govresearchgate.net

Alternative methods for nitrating deactivated pyridine rings include the use of more potent nitrating agents. Reagents such as nitric acid in trifluoroacetic anhydride (B1165640) or dinitrogen pentoxide (N2O5) have been used to successfully nitrate (B79036) pyridines. rsc.org These reactions can proceed through different mechanisms, such as the formation of an N-nitropyridinium intermediate followed by a sigmatropic shift of the nitro group.

| Method | Reagents | Position Selectivity | Comments | Ref |

| Nitration of N-Oxide | 1. Oxidant (e.g., m-CPBA); 2. HNO3/H2SO4; 3. Deoxygenation (e.g., PCl3) | C4-position is strongly favored. | A common and effective route for 4-nitro derivatives. | nih.gov |

| Potent Nitrating Agents | HNO3 / Trifluoroacetic Anhydride | Tends to favor the C3-position. | Can be used on pyridines that are not amenable to other methods. | rsc.org |

| Dinitrogen Pentoxide | N2O5 in SO2 or organic solvent | Can yield 3-nitropyridine (B142982) via an N-nitropyridinium intermediate. | Involves a complex mechanism with transient intermediates. |

Installation of the Picolinaldehyde Moiety

The aldehyde group at the C2 position (the picolinaldehyde moiety) is typically installed by the oxidation of a precursor functional group. The most common and direct method is the oxidation of a 2-methyl group on the pyridine ring. Various oxidizing agents can be employed for this transformation.

Another viable route is the oxidation of a 2-(hydroxymethyl)pyridine. The hydroxymethyl group can be introduced through various means, including the Boekelheide reaction on a 2-methylpyridine N-oxide with trifluoroacetic anhydride, which yields a 2-(hydroxymethyl)pyridine. nih.gov More recently, photoredox methods have been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org Once the 2-(hydroxymethyl)pyridine is formed, it can be oxidized to the corresponding aldehyde using standard oxidation protocols. The synthesis of substituted benzaldehydes, including those with ortho-nitro groups, has been achieved through methods like the Beech method, which involves the cleavage of an intermediate benzaldoxime. mdpi.com

Synthesis via Trifluoromethylated Precursors

An alternative and powerful strategy for synthesizing complex molecules like 4-Nitro-6-(trifluoromethyl)picolinaldehyde is to construct the pyridine ring from acyclic precursors where one of the components already contains the trifluoromethyl group. researchgate.netrsc.org This "building block" approach often simplifies the synthesis by avoiding potentially low-yielding or non-selective functionalization steps on the assembled heterocycle. researchoutreach.org

Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govresearchoutreach.org These precursors can participate in cyclocondensation reactions with other components, such as enamines or ammonia, to form the pyridine ring with the CF3 group pre-installed at the desired position. researchoutreach.org This strategy has been successfully used to prepare a wide range of highly substituted trifluoromethylated pyridines, which serve as versatile intermediates for agrochemicals and pharmaceuticals. researchgate.netrsc.org

Utilization of Trifluoromethylated Isocyanides in Heterocyclic Annulation Reactions

Cycloaddition reactions provide a convergent and efficient means of constructing heterocyclic rings. While the use of isonitriles in cascade [1+5] cycloadditions to form substituted pyridines has been described, the application of specifically trifluoromethylated isocyanides is less common. epfl.ch A related and highly effective strategy for forming α-trifluoromethylated pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. bohrium.com This method offers excellent yields and regioselectivity, exclusively affording the corresponding α-fluoroalkylated pyridines. This demonstrates the utility of cycloaddition strategies in incorporating trifluoromethyl groups into a pyridine ring during its formation, providing a direct route to key structural motifs. bohrium.com

Strategies Involving Fluoroalkyl-prop-2-yne Iminium Salts

The construction of pyridine rings from acyclic precursors is a powerful strategy for accessing complex substitution patterns. One such advanced method involves the use of highly reactive fluoroalkyl-prop-2-yne iminium salts. These salts, particularly those derived from trifluoromethyl groups, serve as potent electrophiles in cyclization reactions.

Research has shown that 1-trifluoromethyl-prop-2-yne 1-iminium salts can react with various nucleophiles to form substituted heterocycles. researchgate.netresearchgate.net For instance, their reaction with aminopyridines can lead to the formation of fused ring systems like pyrido[1,2-a]pyrimidin-5-ium (B14745196) triflates. researchgate.net While not a direct synthesis of this compound, this chemistry demonstrates the utility of trifluoromethyl-containing iminium salts in building complex pyridine-based structures. The high reactivity of the C-C triple bond in these salts makes them excellent dienophiles and dipolarophiles for constructing various ring systems. researchgate.net A plausible, though not explicitly documented, pathway could involve a cycloaddition cascade designed to incorporate the necessary nitro and aldehyde functionalities, potentially through precursor groups that are later modified.

Functional Group Interconversions on Existing Pyridine Scaffolds

Modifying an existing pyridine ring is often a more direct approach to synthesizing specifically substituted derivatives. This involves the selective introduction of functional groups onto a simpler, readily available pyridine precursor.

Nitration of (Trifluoromethyl)picolinaldehydes

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids. nih.gov For the synthesis of this compound, the starting material would be 6-(trifluoromethyl)picolinaldehyde.

The directing effects of the substituents on the pyridine ring are crucial for the regioselectivity of the nitration reaction. The pyridine nitrogen and the aldehyde group are deactivating and meta-directing, while the trifluoromethyl group is also deactivating and meta-directing. The interplay of these electronic effects would determine the position of the incoming nitro group. Successful nitration to the C-4 position requires overcoming the deactivating nature of the existing substituents to achieve the desired isomer.

Table 1: Potential Substrates for Nitration

| Starting Material | CAS Number | Key Properties |

|---|---|---|

| 6-(Trifluoromethyl)picolinaldehyde | 386704-12-7 | Solid, m.p. 52-56 °C sigmaaldrich.com |

| 6-Chloro-3-(trifluoromethyl)picolinaldehyde | Not Available | Heterocyclic building block acrospharmatech.com |

Trifluoromethylation of Nitropicolinaldehydes

Conversely, one could start with a nitropicolinaldehyde and introduce the trifluoromethyl group. Modern trifluoromethylation methods have become increasingly sophisticated, often employing radical or transition-metal-catalyzed pathways. The synthesis would begin with a precursor like 4-nitropicolinaldehyde. Introducing the CF3 group at the C-6 position would likely involve a metal-catalyzed cross-coupling reaction, where a halogen (like chlorine or bromine) at the 6-position is replaced by a trifluoromethyl group using a suitable CF3 source (e.g., Ruppert-Prakash reagent or Togni reagents) and a catalyst, often based on palladium or copper.

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective methods for constructing and functionalizing heterocyclic rings, minimizing waste and often proceeding under milder conditions than classical methods.

Silver-Catalyzed Cycloaddition Reactions for Aldehyde Functionality

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for the de novo synthesis of pyridine rings. rsc.org These reactions assemble the ring from two alkyne molecules and a nitrile. While silver is more commonly associated with other reaction types, such as A³-coupling (aldehyde-alkyne-amine), its role in pyridine synthesis is an area of interest. acs.org Silver salts have been noted to assist in cycloaddition reactions leading to pyridine formation. youtube.com A hypothetical silver-catalyzed approach to a precursor of this compound could involve the cyclization of a trifluoromethyl-containing alkyne, another alkyne, and a nitrile that bears a precursor to the aldehyde and nitro groups. The aldehyde functionality itself can be derived from a protected group or introduced post-cyclization.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the functionalization of heteroaromatic rings. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allow for the precise installation of various functional groups onto a pyridine scaffold. rsc.org

For the synthesis of this compound, a strategy could involve a dihalogenated pyridine, for example, 4-nitro-2,6-dichloropyridine. One chlorine atom could be selectively replaced with a trifluoromethyl group via a palladium-catalyzed trifluoromethylation reaction. The second chlorine atom could then be converted to the aldehyde functionality, perhaps through a carbonylation reaction or by coupling with an appropriate organometallic reagent. rsc.org The development of specialized ligands, such as those based on N-heterocyclic carbenes or bipyridines, has been crucial in advancing the scope and efficiency of these transformations on pyridine substrates. nih.govrsc.org Recent methods have even demonstrated the functionalization of pyridine derivatives through palladium-catalyzed reactions involving phosphonium (B103445) salts, expanding the toolkit for creating complex pyridine structures. nih.govresearchgate.net

Table 2: Overview of Synthetic Strategies

| Strategy | Key Reagents/Catalysts | Description |

|---|---|---|

| Iminium Salt Cyclization | Fluoroalkyl-prop-2-yne iminium salts | Ring construction from acyclic precursors using highly reactive trifluoromethylated building blocks. researchgate.net |

| Nitration | HNO₃/H₂SO₄ | Electrophilic substitution to install a nitro group on a pre-existing (trifluoromethyl)picoline ring. nih.gov |

| Trifluoromethylation | CF₃ source, Pd or Cu catalyst | Introduction of a CF₃ group onto a nitropicoline scaffold, typically via cross-coupling. |

| Silver-Catalyzed Cycloaddition | Silver salts, alkynes, nitriles | De novo synthesis of the pyridine ring with potential for incorporating functional group precursors. youtube.com |

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 6 Trifluoromethyl Picolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-Nitro-6-(trifluoromethyl)picolinaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-nitro-6-(trifluoromethyl)picolinic acid. This transformation is a common reaction in organic synthesis and can be achieved using a range of oxidizing agents. organic-chemistry.org Efficient and mild protocols for the oxidation of aldehydes to carboxylic acids often utilize reagents like Oxone. organic-chemistry.org Other methods involve catalysts such as N-hydroxyphthalimide (NHPI) with oxygen as the oxidant, or transition metal-based systems like VO(acac)₂ with hydrogen peroxide. organic-chemistry.org

Reduction Reactions to Alcohols

The aldehyde group can be reduced to a primary alcohol, [4-Nitro-6-(trifluoromethyl)pyridin-2-yl]methanol. This reduction can be accomplished using various reducing agents. While specific examples for this exact compound are not detailed in the provided results, the reduction of aldehydes to alcohols is a fundamental transformation in organic chemistry.

Condensation Reactions (e.g., Imine/Hydrazone Formation)

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. nih.gov These reactions are typically catalyzed by acid and involve the formation of a carbon-nitrogen double bond. The formation of imines is a versatile reaction that can be achieved through various methods, including the direct condensation of aldehydes and amines. organic-chemistry.orgresearchgate.net Hydrazone synthesis is also a well-established process, often involving the reaction of an aldehyde with a hydrazine (B178648) or hydrazide. nih.gov The general scheme for these reactions is presented below:

| Reactant | Product | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O |

| Hydrazine (R-NHNH₂) | Hydrazone | Ar-CHO + R-NHNH₂ → Ar-CH=N-NH-R + H₂O |

Reactivity of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring and is itself susceptible to reduction.

Reduction of Nitro Group to Amino or other Nitrogen-Containing Functionalities

The reduction of the nitro group in aromatic compounds is a critical transformation in organic synthesis. nih.gov This process can yield a variety of nitrogen-containing functionalities, with the most common product being the corresponding amine. wikipedia.org The reduction of this compound would lead to the formation of 4-Amino-6-(trifluoromethyl)picolinaldehyde. appchemical.combldpharm.com

A variety of reagents and catalytic systems can be employed for the reduction of aromatic nitro compounds, including:

Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. wikipedia.org

Metals in acidic media, such as iron in acetic acid. wikipedia.org

Other reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.org

The reduction process proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Under controlled conditions, it is possible to isolate these intermediates. For instance, the reduction of nitroarenes can yield aryl hydroxylamines using reagents like Raney nickel and hydrazine at low temperatures. wikipedia.org

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | 4-Amino-6-(trifluoromethyl)picolinaldehyde | Reduction of Nitro Group |

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The powerful electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). openstax.orglibretexts.org In the case of this compound, the nitro group at the 4-position would strongly activate the pyridine ring for nucleophilic attack.

The mechanism of SNAᵣ typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of a leaving group restores the aromaticity of the ring. The presence of strong electron-withdrawing groups like the nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate. openstax.orglibretexts.org While specific examples of nucleophilic aromatic substitution on this compound are not provided in the search results, the principles of SNAᵣ suggest that this compound would be a suitable substrate for such reactions, potentially at positions ortho or para to the nitro group, should a suitable leaving group be present.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its strong electron-withdrawing nature and high stability. Transformations of this group typically require harsh reaction conditions.

Transformations and Derivatizations of the CF3 Group (e.g., Defluorination)

The C-F bonds in a trifluoromethyl group are exceptionally strong, making defluorination reactions challenging. Generally, such transformations on trifluoromethyl-substituted aromatic compounds can be achieved through methods like reductive defluorination or reactions with strong nucleophiles or reducing agents. However, no specific studies detailing the defluorination or other derivatizations of the CF3 group in this compound have been identified. Research on analogous 4-trifluoromethylpyridines suggests that C-F bond activation is a key step in their functionalization, often involving organometallic reagents or photocatalysis. Without experimental data, any discussion of specific reaction conditions or resulting products for this compound would be speculative.

Electrophilic and Nucleophilic Properties of the Picolinaldehyde Core

The electronic properties of the pyridine ring in this compound are significantly influenced by the presence of three strongly electron-withdrawing substituents: the nitro group, the trifluoromethyl group, and the aldehyde group, in addition to the inherent electron-deficient nature of the pyridine nitrogen.

Conversely, the picolinaldehyde core is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. While there are no leaving groups other than hydride in the parent molecule, this high electrophilicity makes the aromatic ring susceptible to attack by strong nucleophiles. The aldehyde group itself is an electrophilic center and would readily react with nucleophiles. No specific studies documenting the electrophilic and nucleophilic reactions of the this compound core have been found to provide concrete examples or quantitative data.

Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies, including transition state analysis, are crucial for understanding the reactivity and selectivity of chemical reactions. Such investigations often involve a combination of experimental kinetics and computational chemistry. For this compound, there is a lack of published research on the mechanisms of its potential reactions. Computational studies on similar fluorinated and nitrated aromatic compounds exist, but these findings cannot be directly extrapolated to provide a precise understanding of the transition states and reaction pathways for this specific molecule without dedicated theoretical calculations.

Derivatization and Functionalization Strategies

Synthesis of Imines and Hydrazones

The aldehyde group at the C2 position of 4-Nitro-6-(trifluoromethyl)picolinaldehyde serves as a classical electrophilic site for condensation reactions with primary amino groups. researchgate.netthebrpi.orgthebrpi.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine or hydrazine (B178648) attacks the carbonyl carbon, forming an unstable tetrahedral intermediate that subsequently eliminates a molecule of water to yield the final product. researchgate.net

Reaction with primary amines leads to the formation of imines, also known as Schiff bases. Similarly, condensation with hydrazines or substituted hydrazines yields the corresponding hydrazones. organic-chemistry.orgnih.gov These reactions are typically carried out under mild conditions, often in a protic solvent like ethanol (B145695) or methanol, and may be catalyzed by a small amount of acid. researchgate.netorganic-chemistry.org The stability of the resulting C=N double bond in hydrazones is generally greater than that in imines, particularly under physiological conditions. thebrpi.orgthebrpi.org

The general schemes for these reactions are as follows:

Imine Formation: R-NH₂ + OHC-Py → R-N=CH-Py + H₂O

Hydrazone Formation: R-NH-NH₂ + OHC-Py → R-NH-N=CH-Py + H₂O

Where "Py" represents the 4-nitro-6-(trifluoromethyl)pyridin-2-yl moiety. These derivatizations are fundamental in synthetic chemistry, providing a route to a wide array of molecules with diverse applications.

| Reactant | Product Class | General Conditions | Key Feature |

|---|---|---|---|

| Primary Amines (R-NH₂) | Imines (Schiff Bases) | Protic solvent (e.g., ethanol), optional acid catalyst | Formation of a C=N double bond |

| Hydrazines (R-NH-NH₂) | Hydrazones | Protic solvent (e.g., ethanol), optional acid catalyst | Formation of a C=N-N linkage, generally more stable than imines thebrpi.orgthebrpi.org |

Formation of Substituted Pyridine-Based Compounds

The highly electron-deficient nature of the pyridine (B92270) ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The nitro group at the C4 position is a particularly effective activating group and can also function as a good leaving group, allowing for its displacement by a variety of nucleophiles. mdpi.com This provides a powerful method for introducing new substituents at the C4 position. Research on analogous methyl 3-nitropyridine-4-carboxylate has demonstrated that the nitro group can be successfully replaced by nucleophiles such as fluoride (B91410), alkoxides, and thiolates. researchgate.netmdpi.com

Another important pathway for functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. acs.orgnih.gov This reaction allows for the direct C-H functionalization of electron-deficient aromatic rings. In this process, a carbanion bearing a leaving group at its α-position adds to the pyridine ring, typically at a position ortho or para to a nitro group. This is followed by a base-induced β-elimination to restore aromaticity and yield the substituted product. nih.gov For the 4-nitro-6-(trifluoromethyl)pyridine core, VNS reactions would be expected to introduce alkyl groups at the C3 or C5 positions.

| Reaction Type | Target Position | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Fluoride (e.g., KF), Alkoxides (R-O⁻), Thiolates (R-S⁻) | Displacement of the nitro group with a new nucleophile mdpi.com |

| Vicarious Nucleophilic Substitution (VNS) | C3 or C5 | Sulfonyl-stabilized carbanions | Introduction of an alkyl group at a C-H position acs.orgnih.gov |

Regioselective Functionalization of the Pyridine Ring

The regioselectivity of functionalization reactions on the this compound ring is dictated by the powerful electronic effects of the substituents. The nitro group at C4 and the trifluoromethyl group at C6 are strong meta-directors for electrophilic attack (which is highly disfavored) and powerful ortho, para-directors for nucleophilic attack.

SNAr Reactions: In nucleophilic aromatic substitution, the attack is regioselectively directed to the carbon atom bearing the leaving group, in this case, the C4 position where the nitro group is attached. researchgate.netmdpi.com The presence of the CF₃ group at C6 further activates this position for nucleophilic attack.

VNS Reactions: The regioselectivity of the Vicarious Nucleophilic Substitution is also well-defined. The initial addition of the nucleophile (carbanion) occurs at the electron-deficient positions ortho or para to the nitro group. nih.gov Therefore, for the 4-nitro-6-(trifluoromethyl)pyridine system, nucleophilic attack is directed to the C3 and C5 positions, which are ortho to the nitro group. The specific outcome can be influenced by steric factors. acs.org

These predictable regiochemical outcomes are crucial for the rational design and synthesis of specifically substituted pyridine derivatives. researchgate.netnih.gov

Incorporation into Fused Heterocyclic Systems

The aldehyde functionality makes this compound a valuable building block for constructing fused heterocyclic systems. ias.ac.in Fused heterocycles are important structural motifs in medicinal chemistry and materials science. ias.ac.in

One prominent strategy involves the Pictet-Spengler reaction. This reaction involves the condensation of an amine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. beilstein-journals.org Using this compound as the aldehyde component would lead to the formation of pyridine-fused heterocyclic structures. For example, reaction with a tryptamine (B22526) derivative would yield a β-carboline skeleton fused to the substituted pyridine ring.

Another approach involves converting the aldehyde into a different functional group that can participate in cyclization. For instance, the aldehyde can be converted into a hydrazone, which can then be used to synthesize fused triazole rings, such as in the formation of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinylpyridine precursors. nih.govrsc.org The reactivity of the nitro-activated ring can also be harnessed in cycloaddition reactions or reductive cyclizations to build complex polycyclic systems. researchgate.netresearchgate.net

| Synthetic Strategy | Role of Aldehyde | Example Fused System | Reference Reaction |

|---|---|---|---|

| Pictet-Spengler Reaction | Direct reactant for condensation and cyclization | Tetrahydro-β-carbolines | Condensation with tryptamine followed by acid-catalyzed ring closure beilstein-journals.org |

| Multi-step Cyclization | Precursor to a reactive group (e.g., hydrazone) | Triazolo[4,3-a]pyridines | Formation of a hydrazone followed by oxidative or thermal cyclization nih.govrsc.org |

| Reductive Cyclization | Part of the activated pyridine core | Fused pyrazoles or thiazoles | Reduction of nitro groups followed by intramolecular condensation researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-Nitro-6-(trifluoromethyl)picolinaldehyde, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the aldehyde proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro (-NO₂), trifluoromethyl (-CF₃), and aldehyde (-CHO) groups. Protons on the aromatic ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm), and their splitting patterns (e.g., doublet, singlet) would reveal their coupling relationships and positions relative to each other. The aldehyde proton would exhibit a characteristic singlet even further downfield (typically δ 9.5-10.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be highly deshielded, appearing at a low field (δ 180-200 ppm). The carbons of the pyridine ring would have chemical shifts determined by the attached functional groups, with carbons bonded to or near the electron-withdrawing substituents appearing further downfield. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: This technique is specific for fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would be expected to show a singlet for the -CF₃ group, confirming its chemical environment.

A hypothetical data table for the expected NMR analysis is presented below.

| Analysis | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H NMR | 9.5 - 10.5 | Singlet (s) | Aldehyde proton (-CHO) |

| 7.5 - 9.0 | Doublet (d) / Singlet (s) | Pyridine ring protons | |

| ¹³C NMR | 180 - 200 | Singlet (s) | Carbonyl carbon (C=O) |

| 120 - 160 | Multiple signals | Pyridine ring carbons | |

| 115 - 130 | Quartet (q) | Trifluoromethyl carbon (-CF₃) | |

| ¹⁹F NMR | -60 to -80 | Singlet (s) | Trifluoromethyl group (-CF₃) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₃F₃N₂O₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass and elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.11 g/mol ). The fragmentation pattern would likely involve characteristic losses of functional groups. For instance, nitroaromatic compounds often exhibit a prominent fragment corresponding to the loss of a nitro group (-NO₂) or nitric oxide (-NO). nih.gov Other expected fragmentation pathways could include the loss of the aldehyde group (-CHO) or carbon monoxide (-CO). Analysis of these fragments helps to piece together the molecule's structure.

A summary of expected mass spectrometry data is shown in the table below.

| Technique | Data Type | Expected Observation |

| HRMS | Exact Mass | Confirmation of molecular formula C₇H₃F₃N₂O₃ |

| MS | Molecular Ion Peak (M⁺) | m/z corresponding to the molecular weight |

| MS/MS | Fragmentation Pattern | Peaks corresponding to losses of -NO₂, -NO, -CHO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aldehyde C-H stretching: Two distinct bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) stretching: A strong absorption band is expected in the region of 1690-1715 cm⁻¹ for the aromatic aldehyde.

Nitro (N-O) stretching: Strong, characteristic asymmetric and symmetric stretching bands would appear around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-F stretching: Strong absorptions for the trifluoromethyl group would be expected in the 1100-1300 cm⁻¹ region.

| Spectroscopy | Functional Group | Expected Absorption Range |

| IR | Aldehyde C=O | 1690 - 1715 cm⁻¹ |

| Nitro N-O (asymmetric) | 1500 - 1560 cm⁻¹ | |

| Nitro N-O (symmetric) | 1335 - 1370 cm⁻¹ | |

| C-F | 1100 - 1300 cm⁻¹ | |

| UV-Vis | Conjugated π-system | 200 - 400 nm (λ_max) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. For 4-Nitro-6-(trifluoromethyl)picolinaldehyde, DFT calculations, particularly using hybrid functionals like B3LYP, can elucidate a range of electronic properties. researchgate.netnih.govscirp.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. scirp.org

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov

For a molecule like this compound, the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups is expected to significantly lower the LUMO energy, making the molecule a potent electrophile. DFT calculations can quantify this effect and map the molecular electrostatic potential (MEP), which visually represents the electron density distribution. nih.gov The MEP would likely show regions of negative potential (red) around the oxygen atoms of the nitro and aldehyde groups, indicating sites susceptible to electrophilic attack, while positive potential (blue) regions would highlight centers for nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative and based on typical values for similar nitroaromatic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -3.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 3.2 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.govrsc.orgucl.ac.uk MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing insights into its flexibility, accessible conformations, and interactions with its environment. nih.govnih.gov

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the aldehyde group to the pyridine (B92270) ring. MD simulations can explore the rotational energy barrier and the preferred orientation of the aldehyde group relative to the ring and the adjacent nitro group. This is crucial as the conformation can influence the molecule's reactivity and intermolecular interactions. The simulation would track the dihedral angle of the aldehyde group over time, revealing the most stable and frequently adopted conformations.

These simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in the presence of a solvent to understand how intermolecular interactions affect its conformational landscape. rsc.org The results can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation.

Prediction of Reactivity and Selectivity via Computational Models

Computational models, often building upon DFT calculations, can predict the reactivity and selectivity of this compound in chemical reactions. mdpi.comacs.org Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can identify the most reactive sites within the molecule. nih.gov

For this compound, the aldehyde group is a primary site for nucleophilic attack. Computational models can predict the relative reactivity of the aldehyde's carbonyl carbon. Furthermore, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. Computational analysis can help predict the most likely position for such an attack by evaluating the local electrophilicity at each carbon atom of the ring. The strong electron-withdrawing groups (-NO₂ and -CF₃) activate the ring towards nucleophiles.

Models based on Marcus theory can be used to predict the kinetics of electron transfer reactions, which is particularly relevant for nitroaromatic compounds that can undergo reduction. acs.org By calculating properties like the one-electron reduction potential, these models can estimate the rates of reduction reactions with various reducing agents. acs.org

Table 2: Predicted Site Reactivity for this compound This table is illustrative, showing potential outcomes from reactivity prediction models.

| Molecular Site | Predicted Reaction Type | Relative Reactivity | Computational Indicator |

| Aldehyde Carbon | Nucleophilic Addition | High | High positive partial charge, High Fukui function (f+) |

| C2-position (Pyridine) | Nucleophilic Aromatic Substitution | Moderate | High local electrophilicity index |

| C3-position (Pyridine) | Electrophilic Aromatic Substitution | Very Low | Low Fukui function (f-) |

| Nitro Group Nitrogen | Reduction | High | Low LUMO energy localized on the group |

Quantitative Structure-Activity Relationship (QSAR) Studies in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity or property. mdpi.comnih.gov While frequently used in drug design, QSAR models can also be developed for non-biological endpoints, such as predicting physical properties, reactivity, or environmental fate. mdpi.comsid.ir

In a non-biological context for a class of compounds including this compound, a QSAR model could be developed to predict, for example, their reduction potentials or their reactivity in a specific chemical transformation. sid.ir This would involve calculating a wide range of molecular descriptors for a set of related substituted nitropicolinaldehydes. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed property. mdpi.com Such a model could predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics. For instance, a QSAR model might reveal that the reduction potential of this class of compounds is strongly correlated with the LUMO energy and the solvent-accessible surface area of the nitro group.

Applications As a Synthetic Building Block in Organic Synthesis

Precursor to Complex Pyridine (B92270) Derivatives

The aldehyde functionality of 4-Nitro-6-(trifluoromethyl)picolinaldehyde serves as a prime reaction site for the elaboration of the pyridine core, enabling the synthesis of more complex and highly substituted pyridine derivatives. This aldehyde can readily undergo a multitude of classic carbonyl reactions, including but not limited to:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to yield the corresponding aminoethylpyridine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for the introduction of various vinyl functionalities.

Grignard and Organolithium Additions: Formation of secondary alcohols through the addition of organometallic reagents, providing a route to chiral pyridine-containing ligands and pharmacophores.

Condensation Reactions: Participation in Knoevenagel, Claisen-Schmidt, or similar condensation reactions with active methylene (B1212753) compounds to generate α,β-unsaturated systems, which are themselves versatile intermediates.

The resulting pyridine derivatives, bearing the persistent nitro and trifluoromethyl substituents, are of significant interest in agrochemical and pharmaceutical research due to the often-beneficial impact of these groups on biological activity and metabolic stability.

Role in the Construction of Multifunctional Heterocycles

The inherent reactivity of this compound positions it as an ideal starting material for the synthesis of fused and multifunctional heterocyclic systems. The aldehyde group can act as an electrophilic trigger in cyclization and multicomponent reactions. For instance:

Fused Heterocycles: Through intramolecular condensation or cyclization reactions with suitably functionalized nucleophiles, it is possible to construct bicyclic and polycyclic systems where the pyridine ring is fused to another heterocyclic or carbocyclic ring. An example would be the reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, which could lead to the formation of pyridopyrazoles or pyridoxazoles, respectively.

Multicomponent Reactions (MCRs): This aldehyde is a prime candidate for use in MCRs, such as the Biginelli or Hantzsch-type reactions, which allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. This approach is highly valued in drug discovery for the efficient generation of libraries of diverse compounds.

The products of these reactions are multifunctional heterocycles that combine the electronic properties of the nitro- and trifluoromethyl-substituted pyridine with the structural and functional diversity of the newly formed rings, leading to novel scaffolds for biological screening.

Building Block for Organometallic Ligands and Coordination Complexes

The pyridine nitrogen and the aldehyde oxygen of this compound can act as coordination sites for metal ions, making it a precursor for the synthesis of novel organometallic ligands and coordination complexes. The aldehyde can be readily converted into a variety of chelating functionalities:

Schiff Base Ligands: Condensation with primary amines yields imines (Schiff bases), which are a prominent class of ligands in coordination chemistry. The resulting iminopyridine ligands can coordinate to a wide range of transition metals through both the pyridine and imine nitrogen atoms, forming stable mono- and polynuclear complexes.

Hydrazone and Semicarbazone Ligands: Reaction with hydrazine or semicarbazide (B1199961) derivatives produces hydrazone and semicarbazone ligands, respectively. These ligands offer multiple donor atoms and can form complexes with interesting structural and electronic properties.

The presence of the electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring can significantly influence the electronic properties of the resulting ligands and, consequently, the catalytic activity, magnetic properties, and photophysical behavior of their metal complexes. These complexes have potential applications in catalysis, sensing, and as advanced materials.

Interactive Data Table: Potential Reactions of this compound

| Reaction Type | Reagents | Product Class | Potential Applications |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Substituted Amines | Pharmaceutical intermediates |

| Wittig Reaction | Ph₃P=CHR | Substituted Alkenes | Agrochemical synthesis |

| Grignard Addition | RMgBr | Secondary Alcohols | Chiral ligand synthesis |

| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated Nitriles | Functional materials |

| Schiff Base Formation | RNH₂ | Iminopyridines | Coordination chemistry |

Coordination Chemistry and Catalysis Involving 4 Nitro 6 Trifluoromethyl Picolinaldehyde Ligands

Synthesis of Metal Complexes with Picolinaldehyde-Derived Ligands

The synthesis of metal complexes using picolinaldehyde and its derivatives is a well-established field. Typically, the aldehyde functionality is first reacted with an amine to form a Schiff base ligand. This ligand, which incorporates an imine (C=N) bond, can then be coordinated to a variety of metal centers. The nitrogen atom of the pyridine (B92270) ring and the imine nitrogen atom often act as a bidentate chelating agent, forming stable complexes with transition metals.

However, a thorough search of chemical databases and scientific literature yields no specific examples of metal complexes synthesized from ligands derived directly from 4-Nitro-6-(trifluoromethyl)picolinaldehyde. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups would significantly influence the electron density on the pyridine ring and the aldehyde group. This electronic effect would likely impact the reactivity of the aldehyde in Schiff base formation and the coordination properties of the resulting ligand. Researchers would need to consider these electronic factors when designing synthetic routes to potential metal complexes of this ligand.

Catalytic Applications of Metal-Picolinaldehyde Complexes

Given the absence of synthesized metal complexes of this compound, there is consequently no experimental data on their catalytic applications. Hypothetically, the electron-deficient nature of such complexes, imparted by the nitro and trifluoromethyl groups, could make them suitable catalysts for reactions involving electrophilic substrates or oxidative processes. However, without empirical studies, any proposed catalytic applications remain speculative.

Advanced Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of specialized molecules like 4-Nitro-6-(trifluoromethyl)picolinaldehyde. nih.gov Green chemistry principles are being actively explored to minimize waste, reduce energy consumption, and utilize less hazardous substances in the production of pyridine (B92270) derivatives. nih.govijprt.org

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Alternative Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A significant research thrust is the exploration of greener alternatives such as water, supercritical fluids, or biodegradable ionic liquids. For the synthesis of pyridine-based molecules, the use of aqueous media, where feasible, can dramatically improve the environmental profile of the process. ijprt.org

Catalytic Systems: The development of highly efficient and recyclable catalysts is paramount. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste and allowing for continuous processing. For instance, solid-supported catalysts could be employed in the nitration or oxidation steps required to produce this compound.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. Multi-component reactions, where three or more reactants combine in a single step to form the desired product, represent a powerful strategy to enhance atom economy and reduce the number of synthetic steps. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic pathways that produce minimal byproducts. |

| Atom Economy | Utilizing multi-component reactions to incorporate a higher percentage of reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and developing safer reaction conditions. |

| Designing Safer Chemicals | While the target molecule is fixed, this principle applies to the design of safer synthetic intermediates. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Utilizing microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. ijprt.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridine ring. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthetic route and reduce waste. |

| Catalysis | Employing highly selective and recyclable catalysts to improve efficiency and reduce waste. |

| Design for Degradation | While not always applicable to stable compounds, designing related functional materials for controlled degradation is a consideration. |

| Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring techniques to control reaction conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Flow Chemistry and Continuous Synthesis of Derivatives

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. europa.euuc.pt The application of flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research. rsc.org

Key research directions in this area include:

Enhanced Safety and Control: Nitration reactions are notoriously exothermic and can be difficult to control on a large scale in batch reactors. europa.eu Microreactors used in flow chemistry provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. europa.eu This is particularly relevant for the synthesis of nitroaromatic compounds. europa.eu

Telescoped Synthesis: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. uc.pt For the synthesis of derivatives of this compound, this could involve, for example, the reduction of the nitro group followed by a condensation reaction with another reagent, all within a closed and automated system. rsc.org

Scalability: Scaling up a chemical process in a flow reactor is often simpler and more predictable than in a batch reactor. Instead of using larger vessels, the production capacity can be increased by running the flow system for longer periods or by using multiple reactors in parallel.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. europa.eu |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced mass transfer due to small diffusion distances. |

| Safety | Higher risk with exothermic or hazardous reactions due to large reagent volumes. | Inherently safer due to small reaction volumes at any given time. europa.eu |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scale-up by extending operation time or parallelization. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

Development of Novel Catalytic Reactions

The aldehyde and nitro functional groups, along with the trifluoromethyl-substituted pyridine ring, make this compound a versatile substrate for a wide range of catalytic transformations. Future research will likely focus on developing novel catalytic reactions to access a diverse array of derivatives with unique properties.

Areas of exploration include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde group would open up pathways to a wide range of stereochemically defined molecules, which is of particular importance in the pharmaceutical industry.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring would provide a more atom-economical and efficient way to introduce new substituents compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Catalytic Reduction: Selective reduction of the nitro group to an amine is a key transformation that opens up a plethora of further derivatization possibilities, such as amide bond formation or the synthesis of heterocyclic systems. researchgate.net Research into new catalysts that can achieve this reduction with high chemoselectivity in the presence of the aldehyde group is an active area of investigation. nih.govmdpi.com For instance, gold-based catalysts have shown promise in the one-pot reductive amination of aldehydes with nitroarenes. rsc.org

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. beilstein-journals.org Exploring photoredox-catalyzed reactions of this compound could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.

Exploration of Emerging Functional Materials

The unique electronic properties conferred by the nitro and trifluoromethyl groups suggest that this compound and its derivatives could be valuable building blocks for a variety of functional materials.

Future research in this domain may focus on:

Organic Electronics: Pyridine-based molecules are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the substituents on this compound could be exploited to tune the electronic properties of new materials for these applications.

Sensors: The aldehyde group can be readily derivatized to create molecules that can act as chemosensors for the detection of specific analytes. The pyridine nitrogen can also coordinate to metal ions, suggesting potential applications in the development of sensors for heavy metals or other environmentally important species.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics. The combination of electron-donating and electron-withdrawing groups in derivatives of this compound could lead to materials with significant NLO properties.

Pharmaceutical and Agrochemical Scaffolds: Trifluoromethyl-substituted pyridines are a common motif in many bioactive molecules. nih.gov The functional handles on this compound make it an attractive starting point for the synthesis of new libraries of compounds for screening in drug discovery and agrochemical research.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental reaction outcomes?

- Methodological Answer : Perform sensitivity analyses on computational models to identify approximations (e.g., solvent effects omitted in DFT). Use machine learning (e.g., random forest regression) to integrate experimental variables (e.g., steric hindrance, solvent polarity) into predictive models. Validate with controlled kinetic isotope effect (KIE) studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.